molecular formula C24H20N2O4S B250912 N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide

N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No.: B250912
M. Wt: 432.5 g/mol
InChI Key: JAOATPLIHZIGGF-UHFFFAOYSA-N
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Description

N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide is a complex organic compound featuring a thiophene ring, a naphthalene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the synthesis of the 3-methoxynaphthalene-2-carbonyl chloride from 3-methoxynaphthalene through a Friedel-Crafts acylation reaction using thionyl chloride.

    Amination Reaction: The resulting acyl chloride is then reacted with 2-amino-4-methoxyphenol to form the intermediate amide.

    Thiophene Carboxylation: The final step involves the coupling of the intermediate with thiophene-2-carboxylic acid under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carboxamide bond.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Catalyst Optimization: Using more efficient catalysts to speed up the reaction.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates while being environmentally friendly.

    Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form hydroxyl groups or further to carboxylic acids under strong oxidative conditions.

    Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Br2, Cl2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism by which N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 2-methoxynaphthalene and 3-methoxynaphthalene share structural similarities but lack the thiophene and carboxamide functionalities.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and 2-methoxythiophene share the thiophene core but differ in their substituents.

Uniqueness

N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide is unique due to its combination of a naphthalene moiety, a thiophene ring, and multiple functional groups. This unique structure provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler naphthalene or thiophene derivatives.

Properties

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C24H20N2O4S/c1-29-20-13-16-7-4-3-6-15(16)12-18(20)23(27)25-17-9-10-19(21(14-17)30-2)26-24(28)22-8-5-11-31-22/h3-14H,1-2H3,(H,25,27)(H,26,28)

InChI Key

JAOATPLIHZIGGF-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CS4)OC

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CS4)OC

Origin of Product

United States

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